3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine
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Overview
Description
3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine is an organic compound that belongs to the class of tetrahydropyridazines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine typically involves the reaction of 4-methoxyphenylhydrazine with a suitable diene or dienophile under controlled conditions. One common method involves the cyclization of 4-methoxyphenylhydrazine with maleic anhydride in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyridazine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, reduced forms of the compound, and other functionalized derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
Pyridazinones containing the (4-methoxyphenyl)piperazine: Known for their inhibitory effects on certain enzymes.
Uniqueness
3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4,5,6-tetrahydropyridazine |
InChI |
InChI=1S/C11H14N2O/c1-14-10-6-4-9(5-7-10)11-3-2-8-12-13-11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
IUQIBSUGVWFPTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNCCC2 |
Origin of Product |
United States |
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